molecular formula C14H11FO3 B6378209 5-(2-Fluoro-5-methoxyphenyl)-2-formylphenol CAS No. 1261919-00-9

5-(2-Fluoro-5-methoxyphenyl)-2-formylphenol

Cat. No.: B6378209
CAS No.: 1261919-00-9
M. Wt: 246.23 g/mol
InChI Key: UDCYNEVDXBBAKM-UHFFFAOYSA-N
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Description

5-(2-Fluoro-5-methoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-5-methoxyphenyl)-2-formylphenol typically involves the use of 2-fluoro-5-methoxyphenylboronic acid as a starting material. This compound can be synthesized through Suzuki-Miyaura cross-coupling reactions, which involve the reaction of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-5-methoxyphenyl)-2-formylphenol undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenols, depending on the specific reaction and conditions employed .

Scientific Research Applications

5-(2-Fluoro-5-methoxyphenyl)-2-formylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in metabolic and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxyphenylboronic acid
  • 5-Fluoro-2-methoxyphenylboronic acid
  • 4-Fluoro-2-methoxyphenylboronic acid

Uniqueness

5-(2-Fluoro-5-methoxyphenyl)-2-formylphenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the formyl group, in particular, allows for a range of chemical transformations that are not possible with similar compounds lacking this functional group .

Properties

IUPAC Name

4-(2-fluoro-5-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-4-5-13(15)12(7-11)9-2-3-10(8-16)14(17)6-9/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCYNEVDXBBAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685174
Record name 2'-Fluoro-3-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-00-9
Record name 2'-Fluoro-3-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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